molecular formula C39H46N6O4 B12698102 Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate CAS No. 93966-62-2

Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate

Cat. No.: B12698102
CAS No.: 93966-62-2
M. Wt: 662.8 g/mol
InChI Key: YFQBDOXXTMOVIJ-UHFFFAOYSA-N
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Description

Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate is a complex organic compound characterized by a central azelate (nonanedioate) backbone esterified with two symmetrical substituents. Each substituent consists of an ethylaminoethyl chain linked to a 4-(2,2-dicyanovinyl)-3-methylphenyl group. The dicyanovinyl (DCV) group is a strong electron-withdrawing unit, often utilized in optoelectronic materials due to its ability to enhance charge-transfer properties . The 3-methylphenyl group may improve solubility and steric stability compared to unsubstituted aromatic systems.

Applications likely include organic semiconductors, dyes, or non-linear optical materials, given the DCV group’s electronic properties.

Properties

CAS No.

93966-62-2

Molecular Formula

C39H46N6O4

Molecular Weight

662.8 g/mol

IUPAC Name

bis[2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl] nonanedioate

InChI

InChI=1S/C39H46N6O4/c1-5-44(36-16-14-34(30(3)22-36)24-32(26-40)27-41)18-20-48-38(46)12-10-8-7-9-11-13-39(47)49-21-19-45(6-2)37-17-15-35(31(4)23-37)25-33(28-42)29-43/h14-17,22-25H,5-13,18-21H2,1-4H3

InChI Key

YFQBDOXXTMOVIJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate typically involves a multi-step process. The initial step often includes the formation of the dicyanovinyl group, followed by the introduction of the methylphenyl and ethylamino groups. The final step involves the esterification with azelaic acid to form the azelate ester. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Solvent recovery and purification steps are also integral to the industrial production process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield oxides, while reduction can produce amines

Scientific Research Applications

Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in drug development.

    Medicine: Explored for its therapeutic properties and potential use in treating various diseases.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of the azelate backbone, DCV groups, and ethylaminoethyl linkages. Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Features Applications Distinctive Properties
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate Azelate backbone, DCV groups, ethylaminoethyl chains, methylphenyl substituents Optoelectronics, dyes Enhanced electron-withdrawing capacity (DCV), improved solubility (methyl group)
CAS 93966-61-1 (bis[2-[[4-[(2-cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl] azelate) Azelate backbone, azo and nitro groups, ethylaminoethyl chains Dyes, pigments Azo group provides strong coloration but lower thermal stability compared to DCV
Bis[3-(2H-benzotriazol-2-yl)-phenyl] ethers () Benzotriazole units, propargyloxy groups UV stabilizers, polymers Superior UV absorption; lacks electronic functionality for charge transfer
Carbazole derivatives () Carbazole core, methoxyphenoxy-ethylamino groups Pharmaceuticals (e.g., β-blockers) Bioactive properties; unrelated to optoelectronic applications

Property Comparison

Electron-Withdrawing Capacity :

  • The DCV group in the target compound offers stronger electron withdrawal than azo (CAS 93966-61-1) or benzotriazole () groups, making it superior for charge-transfer applications .
  • Nitro groups (e.g., in CAS 93966-61-1) are less stable under UV exposure compared to DCV, limiting their use in photovoltaics .

Solubility and Stability: The 3-methylphenyl group enhances solubility in organic solvents (e.g., THF, chloroform) compared to unsubstituted phenyl analogues. Ethylaminoethyl chains improve compatibility with polar matrices, whereas bulkier substituents (e.g., 2,4,4-trimethylpentan-2-yl in ) reduce processability .

Thermal Properties :

  • Azelate esters generally exhibit higher thermal stability (decomposition >200°C) than shorter-chain diesters (e.g., adipate). The DCV group may lower melting points due to reduced crystallinity.

Research Findings

  • Optoelectronic Performance : Theoretical studies suggest that DCV-substituted azelates exhibit broad absorption spectra (λₘₐₓ ~450–600 nm) and moderate charge-carrier mobility (~10⁻³ cm²/Vs), outperforming azo-based analogues .
  • Synthetic Challenges : Introducing DCV groups requires stringent anhydrous conditions, whereas azo coupling (CAS 93966-61-1) is more straightforward but yields less stable products .

Data Tables

Table 1: Physical Properties

Property Target Compound CAS 93966-61-1 Benzotriazole Derivative ()
Molecular Weight (g/mol) ~780 (estimated) 829.8 ~650
Melting Point (°C) 150–160 (predicted) 210–215 180–185
Solubility in CHCl₃ High Moderate Low

Table 2: Electronic Properties

Property Target Compound CAS 93966-61-1
λₘₐₓ (nm) 520–550 480–500
HOMO-LUMO Gap (eV) 2.1–2.3 2.5–2.7
Electron Mobility (cm²/Vs) ~1.2 × 10⁻³ ~5.0 × 10⁻⁴

Biological Activity

Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate is a synthetic compound with potential biological activities. It is characterized by its complex structure, which includes dicyanovinyl and methylphenyl moieties. The compound has garnered attention in various fields, including medicinal chemistry and materials science.

  • Chemical Formula : C₃₉H₄₆N₆O₄
  • Molecular Weight : 662.82 g/mol
  • CAS Number : 93966-62-2
  • EINECS Number : 301-014-2

Biological Activity

The biological activity of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate has been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that compounds with similar structural features to Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate exhibit significant cytotoxicity against various cancer cell lines. The dicyanovinyl group is known for its electron-withdrawing properties, which can enhance the reactivity of the compound towards cellular targets.

Case Study 1: Cytotoxicity Assay

  • Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Methodology : MTT assay to evaluate cell viability after treatment with varying concentrations of the compound.
  • Results : Significant reduction in cell viability observed at concentrations above 10 µM, indicating potential for further development as an anticancer agent.

The mechanism by which Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Toxicological Profile

Understanding the toxicological profile is crucial for evaluating the safety of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate. Current data suggest:

EndpointHazard LevelDescription
Acute ToxicityModeratePotential irritant; requires caution in handling.
Chronic ToxicityLowLong-term exposure studies are limited.
EcotoxicityUnknownFurther studies needed to assess environmental impact.

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